molecular formula C18H23N7O3S B2750253 7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione CAS No. 672332-47-7

7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2750253
CAS No.: 672332-47-7
M. Wt: 417.49
InChI Key: AQXUVCJBXCBVJK-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a pyrimidine ring, a purine ring, and a morpholine ring . The exact properties and uses of this compound are not clear from the available information.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid have been synthesized and studied . The synthesis of these related compounds might provide some insights into potential synthesis methods for the compound .

Future Directions

Future research could focus on elucidating the properties and potential applications of this compound. For example, if it is indeed a SIRT2 inhibitor like its related compound, it could potentially be studied for its effects on diseases associated with dysregulation of SIRT2, such as cancer .

Properties

IUPAC Name

7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-11-10-12(2)20-16(19-11)29-9-6-25-13-14(23(3)18(27)22-15(13)26)21-17(25)24-4-7-28-8-5-24/h10H,4-9H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXUVCJBXCBVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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